molecular formula C19H12Cl2O5S B1198410 Chlorophenol red CAS No. 4430-20-0

Chlorophenol red

Cat. No.: B1198410
CAS No.: 4430-20-0
M. Wt: 423.3 g/mol
InChI Key: WWAABJGNHFGXSJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chlorophenol red primarily targets the pH levels in a solution . It is used as an optical transducer of acetyl cholinesterase inhibition by the analytes . It is also used to selectively determine chlorine dioxide in drinking water .

Mode of Action

This compound operates as a pH indicator, changing color based on the pH level of the solution it is in . The color change occurs due to the dissociation of H+ ions , which is influenced by the Hydronium ion concentration . The compound changes color from yellow to violet in the pH range 5.4 to 6.8 .

Biochemical Pathways

The dissociation mechanism of this compound is similar to that of phenolphthalein . The dissociation of hydroxyl and hydrogen atoms creates the dissociate scheme of this compound to change color from yellow to red . The compound can undergo oxidation, creating several phenolic intermediates .

Pharmacokinetics

Its solubility in 95% ethanol is 10 mg/ml , which may influence its absorption and distribution in the body.

Result of Action

The primary result of this compound’s action is a visible color change in response to pH levels . This makes it useful as a pH indicator in various applications, including diagnostic assays and hematology . It can also be used as a chromogenic label .

Action Environment

The action of this compound is influenced by the pH of its environment . Its ability to change color based on pH makes it a valuable tool for monitoring pH changes in various environments. It can also react with chlorine dioxide in drinking water, providing a means to measure the concentration of this compound .

Biochemical Analysis

Biochemical Properties

Chlorophenol red plays a significant role in biochemical reactions, particularly in the heat coagulation test of proteins. It adjusts the pH of the sample to the isoelectric point of albumin, facilitating the coagulation process . The compound interacts with proteins such as albumin and globulin, helping to detect their presence in samples. The interaction involves the breaking of peptide bonds in the protein molecules, leading to coagulation .

Cellular Effects

This compound influences various cellular processes by acting as a pH indicator. It can affect cell function by altering the pH environment, which in turn can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to change color in response to pH variations makes it a valuable tool in studying cellular processes and their responses to different pH levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its pH-sensitive properties. The compound undergoes a color change due to the dissociation of hydroxyl and hydrogen atoms, which alters its structure and optical properties . This mechanism allows this compound to act as an optical transducer in various biochemical assays, including the detection of acetyl cholinesterase inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation, affecting its pH-indicating properties. Long-term studies have shown that this compound maintains its functionality in both in vitro and in vivo experiments, although its effectiveness may diminish over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively indicates pH changes without causing significant adverse effects. At high doses, this compound may exhibit toxic effects, including skin and eye irritation, and respiratory issues . It is crucial to determine the appropriate dosage to avoid these adverse effects while maintaining its efficacy as a pH indicator.

Metabolic Pathways

This compound is involved in metabolic pathways related to pH regulation and protein detection. The compound interacts with enzymes and cofactors that facilitate its role as a pH indicator. These interactions can influence metabolic flux and metabolite levels, particularly in assays involving protein coagulation and enzyme inhibition .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its solubility and interaction with transporters and binding proteins. The compound’s localization and accumulation are influenced by its pH-sensitive properties, which determine its distribution in different cellular compartments .

Subcellular Localization

This compound’s subcellular localization is primarily determined by its pH sensitivity. The compound can be directed to specific compartments or organelles based on targeting signals and post-translational modifications. This localization affects its activity and function, making it a valuable tool in studying subcellular processes and pH regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorophenol red is synthesized through a multi-step process involving the reaction of chlorophenol with sulfonphthalein. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Chlorophenol red undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phenolic intermediates and substituted derivatives of this compound .

Scientific Research Applications

Chlorophenol red has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: Chlorophenol red is unique due to its specific color change range (pH 5.4 to 6.8) and its ability to selectively determine chlorine dioxide in drinking water. Its electrochemical properties also make it suitable for use as a chromogenic label in various assays .

Properties

IUPAC Name

2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol
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InChI

InChI=1S/C19H12Cl2O5S/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19/h1-10,22-23H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WWAABJGNHFGXSJ-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Cl)C4=CC(=C(C=C4)O)Cl
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Molecular Formula

C19H12Cl2O5S
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DSSTOX Substance ID

DTXSID4063450
Record name Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-chloro-
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Molecular Weight

423.3 g/mol
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Physical Description

Brown to dark reddish brown crystalline powder; [Acros Organics MSDS], Solid
Record name Chlorophenol red
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CAS No.

4430-20-0
Record name Chlorophenol red
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Record name CHLOROPHENOL RED
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Record name 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis[2-chlorophenol] S,S-dioxide
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Melting Point

261 - 262 °C
Record name Chlorophenol red
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Chlorophenol red?

A1: this compound has the molecular formula C19H12Cl2O5S and a molecular weight of 423.28 g/mol. []

Q2: What are the characteristic spectroscopic properties of this compound?

A2: this compound displays a yellow color in acidic solutions (pH < 4.8) and transitions to a red color in basic solutions (pH > 6.8) []. Spectrophotometric studies have revealed maximum absorbance wavelengths at 505 nm and 575 nm depending on the pH and the specific reaction environment. [, ]

Q3: How does this compound function as a pH indicator?

A3: this compound undergoes a structural change upon protonation or deprotonation. This change in electronic configuration alters its light absorption properties, resulting in a visible color shift. []

Q4: Can this compound be used for the quantitative determination of specific analytes?

A4: Yes, this compound has been employed in various spectrophotometric assays for the quantitative determination of analytes like chlorine dioxide, phosphate, and proteins. [, , ] For instance, it forms a complex with molybdophosphoric acid, allowing for the quantification of phosphate in water samples. []

Q5: How does the interaction between this compound and proteins enable protein quantification?

A5: The interaction between this compound and proteins like human serum albumin (HSA) leads to fluorescence quenching. This quenching phenomenon can be correlated with protein concentration, enabling quantification using fluorescence spectrophotometry. []

Q6: How is this compound utilized in β-galactosidase assays?

A6: this compound-β-D-galactopyranoside (CPRG), a derivative of this compound, serves as a chromogenic substrate for β-galactosidase. β-galactosidase cleaves CPRG, releasing this compound, which can be quantified spectrophotometrically to determine enzyme activity. [, ] This method offers high sensitivity for detecting β-galactosidase activity in transfected mammalian cells. [, ]

Q7: Are there any limitations associated with using this compound-based substrates in estrogen assays?

A7: Research indicates that this compound and its degradation product, this compound, exhibit intrinsic estrogenic activity. This activity may interfere with the accurate assessment of estrogenic effects of test compounds in yeast estrogen assays (YES). []

Q8: How does this compound perform in different solvent systems?

A8: this compound exhibits solubility in various solvents including water, ethanol, and chloroform. [, ] Its solubility and stability in different media are crucial considerations for specific applications.

Q9: What are the applications of this compound in materials science?

A9: this compound has been investigated as a chromophore in electro-optic polymers for applications in optical devices. When incorporated into photolime gel polymers, it exhibits electro-optic properties, demonstrating its potential in areas like optical modulation. [, ]

Q10: Can this compound be utilized for real-time monitoring applications?

A10: Yes, this compound has been explored for real-time monitoring of food freshness. Its pH-sensitive color change allows for its incorporation into on-pack indicators to visually assess the freshness of packaged meat. []

Q11: What analytical techniques are commonly employed for the detection and quantification of this compound?

A11: Spectrophotometry is widely used for quantifying this compound due to its distinct absorbance properties. Additionally, techniques like flow injection analysis (FIA) and high-performance liquid chromatography (HPLC) can be employed for separation and detection, particularly in complex matrices. [, ]

Q12: What factors are crucial for validating analytical methods involving this compound?

A12: Method validation should encompass parameters like accuracy, precision, linearity, sensitivity, specificity, and robustness to ensure reliable and reproducible results. [, ]

Q13: Are there any environmental concerns associated with this compound?

A13: While this compound is generally considered to have low toxicity, its release into the environment should be minimized. Appropriate waste management practices are crucial to mitigate any potential ecological impact. []

Q14: Are there any sustainable approaches to using and disposing of this compound?

A14: Exploring alternative indicators with lower environmental impact and optimizing reaction conditions to minimize this compound usage are steps towards sustainability. Additionally, developing efficient degradation methods or recycling strategies can contribute to responsible waste management. [, ]

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